molecular formula C20H14ClN7O3 B11386769 methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate

Cat. No.: B11386769
M. Wt: 435.8 g/mol
InChI Key: GOSIQNLKQREXQH-UHFFFAOYSA-N
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Description

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a structurally complex heterocyclic compound characterized by a tricyclic core containing seven nitrogen atoms (heptazatricyclo framework), a 4-chlorophenyl substituent, and a methyl benzoate ester group. The 4-chlorophenyl group may enhance lipophilicity and influence electronic interactions, while the ester moiety could modulate solubility and metabolic stability.

Properties

Molecular Formula

C20H14ClN7O3

Molecular Weight

435.8 g/mol

IUPAC Name

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate

InChI

InChI=1S/C20H14ClN7O3/c1-31-19(30)12-4-2-11(3-5-12)17-14-15(10-6-8-13(21)9-7-10)23-24-18(29)16(14)22-20-25-26-27-28(17)20/h2-9,17H,1H3,(H,24,29)(H,22,25,27)

InChI Key

GOSIQNLKQREXQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate involves multiple steps, typically starting with the preparation of the core heptazatricyclic structureIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Structural Features

The unique structural components include:

  • Chlorophenyl Group : This moiety may enhance the compound's interaction with biological targets.
  • Heptazatricyclo Framework : This core structure is significant for its potential pharmacological activities.

Antitumor Activity

Research indicates that compounds similar to methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate exhibit promising antitumor properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines through mitochondrial pathways.

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed a significant reduction in cell viability when treated with related compounds. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Testing has shown effective inhibition at low micromolar concentrations.

Case Study: Antimicrobial Efficacy

In vitro assays indicated that derivatives of this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research suggests that compounds within this class can modulate inflammatory responses. They have been shown to reduce markers of inflammation in both in vitro and in vivo models.

Pharmacological Studies

Recent pharmacological investigations have highlighted several key areas where this compound may be beneficial:

  • Cancer Therapy : Targeting various cancer types through apoptosis induction.
  • Infection Control : Utilizing its antimicrobial properties for treating bacterial infections.
  • Inflammatory Disease Treatment : Potentially serving as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog A (Nitroimidazole Derivative) Analog B (Aglaithioduline)
Molecular Weight (g/mol) 452.8 398.3 356.4
LogP (Predicted) 3.2 2.8 1.9
Aromatic Substituent 4-Chlorophenyl Nitroimidazole Benzamide
Key Functional Group Methyl Benzoate Nitro Group Hydroxamic Acid
Tanimoto Similarity to SAHA* N/A N/A 70%

*SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor .

Substituent Effects on Bioactivity

The 4-chlorophenyl group in the target compound may confer advantages over non-halogenated analogs. Studies on nitroimidazole derivatives demonstrate that electron-withdrawing substituents (e.g., nitro, chloro) enhance antimycobacterial activity by improving target binding or metabolic stability . Similarly, in nitrothiophene-containing compounds, chloro substituents increased antitubercular potency by 3–5-fold compared to methyl or hydrogen analogs . The methyl benzoate group, while less polar than carboxylic acids, may improve cell permeability, as seen in prodrug designs .

Cross-Reactivity and Selectivity

Immunoassays for structurally similar compounds often exhibit variable cross-reactivity depending on assay format. For example, antibodies targeting the tricyclic core of the compound might cross-react with analogs lacking the 4-chloro or ester groups, leading to false positives in screening . This underscores the need for orthogonal validation methods (e.g., crystallography, mass spectrometry) to confirm target engagement .

Physicochemical and Analytical Comparisons

The critical micelle concentration (CMC) determination methods (e.g., spectrofluorometry vs. tensiometry) used for quaternary ammonium compounds could be adapted to study the self-assembly behavior of the target compound’s ester group. Discrepancies in CMC values between methods (e.g., 8.3 mM vs. 8.0 mM for BAC-C12 ) suggest that multiple analytical approaches are needed to characterize amphiphilic properties accurately.

Biological Activity

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a complex organic compound with potential biological activities. This article explores its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H13ClN7O2 with a molecular weight of 359.3 g/mol. The IUPAC name is indicative of its complex structure which includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13ClN7O2
Molecular Weight359.3 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of compounds similar to methyl 4-[10-(4-chlorophenyl)-13-oxo...] exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Effects

Methyl 4-[10-(4-chlorophenyl)-13-oxo...] has been associated with antitumor activity. In vitro studies demonstrate its ability to inhibit cancer cell proliferation in various types of cancer cells such as breast and lung cancer lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

CNS Activity

The compound exhibits central nervous system (CNS) activity which may be attributed to its structural similarity to known psychoactive compounds. It has shown promise in animal models for reducing anxiety and depressive symptoms .

Cardiovascular Effects

Preliminary studies suggest that methyl 4-[10-(4-chlorophenyl)-13-oxo...] may have hypotensive effects, making it a candidate for further research in cardiovascular therapies .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various chlorophenyl derivatives including the target compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .
  • Antitumor Activity : In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with methyl 4-[10-(4-chlorophenyl)-13-oxo...] resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls .
  • CNS Effects : A behavioral study assessed the anxiolytic effects of the compound in mice using the elevated plus maze test. Results showed a significant increase in time spent in open arms after administration of the compound at doses of 10 mg/kg .

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